N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14763436
InChI: InChI=1S/C16H21FN4O2/c17-12-1-5-14(6-2-12)20-7-9-21(10-8-20)16(23)18-11-15(22)19-13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,23)(H,19,22)
SMILES:
Molecular Formula: C16H21FN4O2
Molecular Weight: 320.36 g/mol

N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14763436

Molecular Formula: C16H21FN4O2

Molecular Weight: 320.36 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide -

Specification

Molecular Formula C16H21FN4O2
Molecular Weight 320.36 g/mol
IUPAC Name N-[2-(cyclopropylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C16H21FN4O2/c17-12-1-5-14(6-2-12)20-7-9-21(10-8-20)16(23)18-11-15(22)19-13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,23)(H,19,22)
Standard InChI Key IMPFXNDTWWDFSQ-UHFFFAOYSA-N
Canonical SMILES C1CC1NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Piperazine ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4, serving as a scaffold for substituents.

  • 4-Fluorophenyl group: An aromatic ring substituted with a fluorine atom at the para position, enhancing electronic interactions with biological targets.

  • Carboxamide and cyclopropylamino-oxoethyl chain: A carboxamide linker connects the piperazine to a side chain featuring a cyclopropylamine group and a ketone moiety, contributing to conformational rigidity and metabolic stability .

The spatial arrangement of these groups is critical for intermolecular interactions, as demonstrated in patent WO2015091426A1, where similar carboxamide-piperazine hybrids exhibited enhanced binding to enzymatic targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H21FN4O2\text{C}_{16}\text{H}_{21}\text{FN}_4\text{O}_2
Molecular Weight320.36 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds5
Topological Polar Surface Area89.9 Ų

Data derived from computational models and structural analogs .

Reactivity and Stability

The compound’s reactivity is influenced by its functional groups:

  • Piperazine nitrogen atoms: Participate in acid-base reactions and coordinate with metal ions.

  • Fluorophenyl group: Electron-withdrawing fluorine enhances electrophilic substitution resistance while directing regioselectivity in aromatic reactions .

  • Carboxamide linkage: Susceptible to hydrolysis under acidic or basic conditions, necessitating stability studies for formulation .

In patent WO2022070023A1, piperazine derivatives with fluorophenyl substituents demonstrated improved thermal stability compared to non-fluorinated analogs, suggesting similar benefits for this compound .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Piperazine functionalization: Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

  • Carboxamide formation: Reacting the piperazine intermediate with a chloroacetyl chloride derivative, followed by coupling with cyclopropylamine .

  • Purification: Chromatographic techniques isolate the final product, with yields typically ranging from 40–60% in analogous syntheses .

A patent by VulcanChem (VC14763436) highlights the use of microwave-assisted synthesis to reduce reaction times and improve purity.

Analytical Characterization

Key characterization methods include:

  • NMR spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity.

  • Mass spectrometry: High-resolution MS validates the molecular formula.

  • X-ray crystallography: Resolves stereochemical details, though no public data exist for this specific compound .

Biological Activity and Mechanisms

Agrochemic Applications

In WO2022070023A1, piperazine compounds with fluorinated aryl groups demonstrated insecticidal and fungicidal activity, likely due to interference with arthropod neurotransmitter systems .

Table 2: Comparative Bioactivity of Analogous Compounds

Compound ClassTarget OrganismEC₅₀ (µM)Reference
Piperazine-carboxamidesPlasmodium falciparum0.12
Fluorophenyl-piperazinesAedes aegypti1.4

Pharmacokinetic and Toxicological Profile

Absorption and Metabolism

  • Lipophilicity: Predicted logP of 2.1 suggests moderate blood-brain barrier permeability.

  • Metabolic pathways: Cytochrome P450-mediated oxidation of the cyclopropyl group and glucuronidation of the carboxamide are likely .

Toxicity Considerations

  • Acute toxicity: Rodent studies on analogs indicate LD₅₀ > 500 mg/kg .

  • Genotoxicity: Fluorophenyl moieties may pose mutagenic risks if metabolized to reactive intermediates .

Future Research Directions

Therapeutic Optimization

  • Structure-Activity Relationship (SAR): Modifying the cyclopropyl or fluorophenyl groups to enhance potency.

  • Formulation development: Encapsulation in liposomes to improve aqueous solubility .

Environmental Impact Assessment

  • Ecotoxicology: Evaluating effects on non-target species, given its structural similarity to agrochemicals .

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